molecular formula C10H10Cl2O2 B1409232 Methyl 2,4-dichloro-5-methylphenylacetate CAS No. 1804516-66-2

Methyl 2,4-dichloro-5-methylphenylacetate

Cat. No.: B1409232
CAS No.: 1804516-66-2
M. Wt: 233.09 g/mol
InChI Key: VZVPTXDFDQUMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-dichloro-5-methylphenylacetate is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions and a methyl group at the 5 position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dichloro-5-methylphenylacetate can be synthesized through the esterification of 2,4-dichloro-5-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-5-methylphenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include 2,4-dichloro-5-methylphenylacetamide or 2,4-dichloro-5-methylphenylthioacetate.

    Oxidation: The major product is 2,4-dichloro-5-methylphenylacetic acid.

    Reduction: The major product is 2,4-dichloro-5-methylphenylethanol.

Scientific Research Applications

Methyl 2,4-dichloro-5-methylphenylacetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the modification of phenylacetic acid derivatives for biological activity.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-5-methylphenylacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dichlorophenylacetate
  • Methyl 3,4-dichloro-5-methylphenylacetate
  • Methyl 2,4-dichloro-5-ethylphenylacetate

Uniqueness

Methyl 2,4-dichloro-5-methylphenylacetate is unique due to the specific positioning of its chlorine and methyl substituents on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions in chemical and biological systems, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-(2,4-dichloro-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6-3-7(4-10(13)14-2)9(12)5-8(6)11/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVPTXDFDQUMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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